molecular formula C17H21N5O2S B13358845 6-(2,3-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,3-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13358845
M. Wt: 359.4 g/mol
InChI Key: SHEGLIZOSXPQGA-UHFFFAOYSA-N
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Description

6-(2,3-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole and thiadiazole rings in the structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the thiadiazole ring: This step involves the reaction of the triazole intermediate with sulfur-containing reagents such as thiosemicarbazide.

    Substitution reactions: The final compound is obtained by introducing the 2,3-dimethoxyphenyl and 1-methyl-3-piperidinyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the triazole or thiadiazole rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic ring and piperidine moiety can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic ring or piperidine moiety.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving triazolothiadiazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, antifungal, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(2,3-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The triazole and thiadiazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-(2,3-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: shares structural similarities with other triazolothiadiazole derivatives.

    Other triazolothiadiazoles: Compounds with different substituents on the triazole or thiadiazole rings.

Uniqueness

  • The presence of the 2,3-dimethoxyphenyl and 1-methyl-3-piperidinyl groups may impart unique chemical and biological properties to the compound, distinguishing it from other triazolothiadiazoles.
  • These substituents can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C17H21N5O2S

Molecular Weight

359.4 g/mol

IUPAC Name

6-(2,3-dimethoxyphenyl)-3-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H21N5O2S/c1-21-9-5-6-11(10-21)15-18-19-17-22(15)20-16(25-17)12-7-4-8-13(23-2)14(12)24-3/h4,7-8,11H,5-6,9-10H2,1-3H3

InChI Key

SHEGLIZOSXPQGA-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C2=NN=C3N2N=C(S3)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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